1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one
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Overview
Description
1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a complex organic compound that features a pyrazole ring, an azepane sulfonyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced via sulfonylation reactions using azepane and a sulfonyl chloride derivative.
Attachment of the Methoxyphenoxy Group: The final step involves the etherification of the pyrazole derivative with 4-methoxyphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxyphenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the methoxyphenoxy moiety.
Scientific Research Applications
1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity, while the methoxyphenoxy moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Dimethyl-1H-pyrazol-1-yl]ethan-1-one: Lacks the azepane sulfonyl and methoxyphenoxy groups.
1-[4-(Azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one: Lacks the methoxyphenoxy group.
2-(4-Methoxyphenoxy)ethan-1-one: Lacks the pyrazole and azepane sulfonyl groups.
Uniqueness
1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the azepane sulfonyl group enhances its solubility and potential biological activity, while the methoxyphenoxy moiety provides additional sites for chemical modification.
Biological Activity
The compound 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one (CAS Number: 1007025-38-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.
Structural Overview
The molecular formula of this compound is C20H27N3O5S, with a molecular weight of 421.5 g/mol. The structure features a pyrazole ring, an azepane moiety, and a methoxyphenoxy group, contributing to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C20H27N3O5S |
Molecular Weight | 421.5 g/mol |
CAS Number | 1007025-38-8 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that allow for the precise construction of its complex architecture. The initial steps often include the formation of the pyrazole ring followed by the introduction of the azepane and sulfonyl groups.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research has demonstrated that this compound and its analogs can inhibit key enzymes, including acetylcholinesterase (AChE) and urease. In a study evaluating enzyme inhibition, the synthesized compounds exhibited strong inhibitory activity against urease, with some showing IC50 values significantly lower than standard inhibitors . The interaction with AChE is particularly notable as it suggests potential applications in treating neurological disorders.
Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. These studies indicate that it may bind effectively to active sites of relevant enzymes or receptors involved in inflammatory pathways . Such interactions can be critical for optimizing therapeutic efficacy while minimizing side effects.
Case Studies
Several case studies have highlighted the pharmacological potential of related compounds:
- Study on Acetylcholinesterase Inhibition : A series of pyrazole derivatives were tested for their ability to inhibit AChE. The most potent inhibitors had IC50 values ranging from 0.63 µM to 6.28 µM .
- Antibacterial Screening : In another study, various synthesized compounds were screened against multiple bacterial strains, showing varying degrees of effectiveness. Compounds with similar sulfonamide functionalities exhibited strong antibacterial activity against Bacillus subtilis .
- Urease Inhibition : The synthesized derivatives showed promising results as urease inhibitors, which could have implications for treating conditions like kidney stones .
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-15-20(29(25,26)22-12-6-4-5-7-13-22)16(2)23(21-15)19(24)14-28-18-10-8-17(27-3)9-11-18/h8-11H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAUUNQTVWRLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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